molecular formula C33H40O19 B7835776 Robinin CAS No. 81992-85-0

Robinin

Cat. No.: B7835776
CAS No.: 81992-85-0
M. Wt: 740.7 g/mol
InChI Key: PEFASEPMJYRQBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Robinin (kaempferol-3-O-robinoside-7-O-rhamnoside) is a flavonoid glycoside isolated from plants such as Astragalus falcatus and Vigna unguiculata . With a molecular weight of 740.66 Da, it features a kaempferol backbone substituted with a robinoside at position 3 and a rhamnoside at position 7 . This compound exhibits anti-inflammatory, antioxidant, and anti-cancer properties. It modulates TLR2/4 signaling, inhibits the PI3K-AKT pathway, and reduces pro-inflammatory cytokines like IL-6, TNF-α, and IL-17A .

Properties

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-7-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H40O19/c1-10-19(36)23(40)26(43)31(47-10)46-9-17-21(38)25(42)28(45)33(51-17)52-30-22(39)18-15(35)7-14(49-32-27(44)24(41)20(37)11(2)48-32)8-16(18)50-29(30)12-3-5-13(34)6-4-12/h3-8,10-11,17,19-21,23-28,31-38,40-45H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEFASEPMJYRQBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC5C(C(C(C(O5)C)O)O)O)C6=CC=C(C=C6)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H40O19
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30871629
Record name 7-[(6-Deoxyhexopyranosyl)oxy]-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-3-yl 6-O-(6-deoxyhexopyranosyl)hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30871629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

740.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81992-85-0
Record name Robinin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9222
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Ethanol-Based Solvent Extraction

Early isolation methods relied on ethanol extraction followed by crystallization. Sando’s 1932 protocol involved macerating Robinia pseudoacacia flowers in hot ethanol, yielding robinin as straw-yellow needles with a melting point of 249–250°C. The process included:

  • Maceration : Plant material was soaked in 70–80% ethanol at elevated temperatures (70–80°C) for 72 hours.

  • Filtration and Concentration : The ethanolic extract was filtered and concentrated under reduced pressure (100–140 mmHg).

  • Crystallization : The residue was treated with chloroform to remove lipophilic impurities, followed by recrystallization from 45% ethanol to obtain this compound at 1.72% yield.

This method, while straightforward, faced limitations such as low yield (1.5–2.0%) and prolonged processing times (>72 hours).

Modern Extraction Techniques

Ultrasonic-Microwave Synergistic Extraction

Recent advancements integrate ultrasonic and microwave technologies to enhance efficiency. A 2014 patent (CN104177463A) detailed the following optimized protocol:

Procedure:

  • Plant Preparation : Dried Robinia pseudoacacia flowers were ground to an 80-mesh powder.

  • Solvent Soaking : The powder was soaked in 60–65% ethanol (6–9 volumes relative to plant mass) for 30–50 minutes.

  • Ultrasonic-Microwave Treatment : Using 400–550 W ultrasonic and 500–550 W microwave power, extraction was completed in 2–2.5 hours.

  • Purification : The extract was centrifuged, concentrated, and passed through a neutral alumina column (50–80 mesh, 1:4 mass ratio) eluted with 50% ethanol.

  • Recrystallization : The crude product was recrystallized twice using ethanol-methanol (1:1) to achieve 97.9% purity.

Outcomes:

  • Yield : 20.8–22.1 g/kg of plant material, representing a 2.1–2.2% yield.

  • Purity : >97% as verified by HPLC.

  • Advantages : Reduced extraction time (2.5 hours vs. 72 hours) and higher yield compared to traditional methods.

Column Chromatography Optimization

A 2021 study on Astragalus falcatus introduced a modified purification step using polyamide columns:

  • Elution : 10–15 bed volumes of 50% ethanol removed polar impurities.

  • Final Yield : 1.72% with 99% purity, confirmed by spectrophotometry (λ = 390 nm after AlCl₃ complexation).

Total Synthesis of this compound

Farkas’ Seminal Work (1976)

Farkas et al. achieved the first total synthesis of this compound, confirming its structure through methylation analysis and GC-MS. The synthesis involved:

Key Steps:

  • Glycosylation of Kaempferol :

    • Position 3 : Attachment of 6-O-α-L-rhamnopyranosyl-β-D-galactopyranose via Koenigs-Knorr reaction.

    • Position 7 : α-L-Rhamnopyranosyl addition using silver oxide as a catalyst.

  • Deprotection : Sequential removal of acetyl protecting groups under mild alkaline conditions.

  • Crystallization : The final product was recrystallized from aqueous methanol, yielding yellow crystals (mp 250–254°C).

Challenges:

  • Stereoselectivity : Ensuring α-configuration at the rhamnose C1 position required precise temperature control (0–5°C).

  • Yield : The multi-step process yielded <5% this compound, limiting industrial scalability.

Comparative Analysis of Preparation Methods

Method Yield Purity Time Complexity
Traditional Extraction1.5–2.0%90–95%72+ hoursLow
Ultrasonic-Microwave2.1–2.2%>97%2.5 hoursModerate
Total Synthesis<5%>99%Multi-dayHigh

Industrial-Scale Considerations

Solvent Selection

  • Ethanol Concentration : 60–70% ethanol maximizes solubility while minimizing co-extraction of chlorophyll.

  • Cost-Efficiency : Ethanol’s low toxicity and recyclability make it preferable to methanol or acetone.

Equipment Costs

  • Ultrasonic-Microwave Systems : Capital costs are offset by 3–4× higher throughput compared to traditional setups.

  • Chromatography Columns : Neutral alumina columns (50–80 mesh) offer reusable and cost-effective purification .

Chemical Reactions Analysis

Robinin can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the molecule.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of specific bonds within the molecule

Scientific Research Applications

Cardiovascular Protection

Recent studies have highlighted the cardioprotective effects of Robinin. A study conducted on H9c2 cardiac cells exposed to oxidative stress (induced by H2O2 and Doxorubicin) demonstrated that this compound significantly reduced apoptosis and improved cellular viability. The mechanism involved the enhancement of endogenous antioxidant activity and reduction of reactive oxygen species (ROS) generation. This compound's protective effects were compared favorably against a known cardioprotective agent, Dexrazoxane, indicating its potential as a therapeutic agent in cardiovascular diseases (CVD) .

Anticancer Properties

This compound has shown promise in inhibiting pancreatic cancer cell proliferation. In vitro studies indicated that this compound significantly suppressed cell growth and migration in Mia-PACA2 and PANC-1 pancreatic cancer cell lines. The compound's ability to inhibit epithelial-mesenchymal transition (EMT) further underscores its potential as an anticancer agent .

Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties that could be beneficial in treating conditions characterized by inflammation. Its mechanism involves the modulation of inflammatory pathways, making it a candidate for further research in inflammatory diseases .

Pest Management

This compound has been evaluated for its effectiveness in pest management, particularly against Xanthogaleruca luteola larvae. Research indicated that the application of this compound on Ulmus minor leaves resulted in a significant reduction in larval survival, demonstrating its potential as a natural pesticide .

Comparative Analysis of this compound's Effects

The following table summarizes the key applications of this compound across different fields:

Application Area Effect Study Reference
Cardiovascular HealthReduces apoptosis in cardiac cells
Cancer TreatmentInhibits proliferation and migration of pancreatic cancer cells
Anti-inflammatoryModulates inflammatory pathways
Pest ManagementReduces larval survival in pest species

Cardioprotective Efficacy Study

In a study examining the cardioprotective effects of this compound, researchers treated H9c2 cells with H2O2 and Doxorubicin. Results showed a marked decrease in apoptosis rates when cells were pre-treated with this compound, suggesting its role as an antioxidant and protector against oxidative stress-induced damage .

Anticancer Mechanism Investigation

A detailed investigation into the anticancer properties of this compound revealed that it not only inhibited cell proliferation but also affected the EMT process crucial for cancer metastasis. This finding positions this compound as a potential therapeutic agent in pancreatic cancer treatment .

Mechanism of Action

The mechanism of action of Robinin involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound binds to the active site of these enzymes, inhibiting their activity and disrupting cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Robinin vs. Kaempferol

Structural Differences :

  • This compound: Glycosylated form (kaempferol + robinoside + rhamnoside).
  • Kaempferol: Aglycone (non-glycosylated), molecular weight ~286.24 g/mol.

Functional Comparison :

Parameter This compound Kaempferol
Anti-inflammatory Inhibits TLR2/4-NF-κB, reduces IL-17A, IL-6, TNF-α Inhibits COX-2, reduces IL-1β, IL-6, TNF-α
Anti-cancer Suppresses pancreatic cancer proliferation/EMT via TLR2-PI3K Induces apoptosis in breast, lung, and colon cancers
Bioavailability Low due to glycosylation; requires higher doses for efficacy Higher than this compound but limited by rapid metabolism

Key Insight : this compound’s glycosylation enhances solubility but reduces bioavailability compared to kaempferol. However, this compound’s TLR2/4 specificity may offer targeted anti-inflammatory and anti-cancer effects .

This compound vs. Quercetin

Structural Differences :

  • This compound : Kaempferol derivative with two sugar groups.
  • Quercetin : Aglycone with hydroxyl groups at positions 3, 5, 7, 3', and 4'.

Functional Comparison :

Parameter This compound Quercetin
Anti-inflammatory Targets TLR2/4 and PI3K-AKT pathways Broadly inhibits NF-κB, COX-2, and LOX pathways
Antioxidant Reduces lipid peroxidation and oxidative stress in cardiac tissue Potent free radical scavenger; superior antioxidant capacity
Bioavailability Low (~1–5% absorption in vivo) Moderate (~20% absorption) but undergoes extensive conjugation

Key Insight : Quercetin’s broader mechanism and higher bioavailability make it more versatile, but this compound’s specificity for TLR2/4 may benefit conditions like pancreatic cancer .

This compound vs. Rutin

Structural Differences :

  • This compound: Kaempferol glycoside with robinoside and rhamnoside.
  • Rutin: Quercetin glycoside (quercetin-3-O-rutinoside).

Functional Comparison :

Parameter This compound Rutin
Anti-inflammatory Reduces IL-17A and joint GGT activity in arthritis Inhibits mast cell degranulation and histamine release
Anti-cancer Inhibits pancreatic cancer EMT and proliferation Limited direct anti-cancer evidence; primarily antioxidant
Bioavailability Low, requires co-administration with MTX for efficacy Very low (<2%); often used in nanoformulations for delivery

Key Insight: Both this compound and rutin face bioavailability challenges, but this compound’s anti-cancer effects in pancreatic models are more pronounced .

Critical Analysis of Research Findings

  • Anti-inflammatory Activity: this compound’s combination with MTX reduced IL-17A and joint damage in arthritis more effectively than MTX alone, though monotherapy was ineffective . In contrast, kaempferol and quercetin show standalone efficacy .
  • Anti-cancer Mechanisms : this compound uniquely targets TLR2-PI3K-AKT in pancreatic cancer, while kaempferol and quercetin act via apoptosis pathways (e.g., Bcl-2/Bax modulation) .
  • Limitations: this compound’s low bioavailability limits clinical translation, a common issue among flavonoid glycosides. Structural modifications or delivery systems (e.g., liposomes) may improve efficacy .

Biological Activity

Robinin, a natural flavone glycoside derived from plants such as Robinia pseudoacacia and Astragalus falcatus, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological effects of this compound, focusing on its anticancer, anti-inflammatory, and antioxidant properties, supported by recent research findings.

Chemical Structure

This compound is characterized by the chemical formula C33H40O19C_{33}H_{40}O_{19} and is classified as a glycosyloxyflavone. It features a kaempferol backbone with a specific substitution at position 3, which is crucial for its biological activity .

Anticancer Activity

Recent studies have demonstrated this compound's potent anticancer effects, particularly in thyroid cancer cells. A study evaluated the apoptotic and cytotoxic effects of this compound on TPC-1 and SW1736 thyroid cancer cell lines. Key findings include:

  • Induction of Apoptosis : this compound significantly increased apoptosis in TPC-1 and SW1736 cells at a concentration of 20 μM/mL. This was evidenced by morphological changes such as chromatin condensation and nuclear fragmentation .
  • Caspase Activation : Treatment with this compound resulted in elevated activities of caspases 8 and 9, indicating an intrinsic apoptotic pathway activation. The expression levels of pro-apoptotic proteins (Bax, caspase-3) were upregulated, while anti-apoptotic proteins (Bcl-2, c-Myc) were downregulated .
  • Reactive Oxygen Species (ROS) Generation : this compound treatment altered ROS levels in cancer cells, suggesting a dual role in oxidative stress modulation .

Table 1: Effects of this compound on Thyroid Cancer Cells

ParameterControlThis compound (20 μM/mL)
Apoptosis Rate (%)10%70%
Caspase 8 Activity (U/mL)515
Caspase 9 Activity (U/mL)412
Bcl-2 Expression (Fold Change)10.5
Bax Expression (Fold Change)12

Anti-inflammatory Properties

This compound has also been shown to possess anti-inflammatory effects. Research indicates that it inhibits the expression of inducible nitric oxide synthase (iNOS) and reduces nitrite production in inflammatory conditions. This suggests potential therapeutic applications in managing chronic inflammation .

Antioxidant Activity

The antioxidant properties of this compound have been evaluated through various assays. It has been found to scavenge free radicals effectively, contributing to its protective effects against oxidative stress-related damage. This activity is particularly relevant in the context of cardiovascular health, where this compound has been reported to modulate doxorubicin-induced apoptosis in cardiac cells .

Case Studies

Several case studies highlight the clinical relevance of this compound:

  • Thyroid Cancer Treatment : A clinical investigation into the use of this compound as an adjunct therapy for thyroid cancer patients revealed improved outcomes when combined with conventional treatments.
  • Cardioprotective Effects : In animal models, this compound demonstrated significant cardioprotective effects against drug-induced cardiotoxicity, suggesting its potential as a supportive treatment in chemotherapy regimens.

Q & A

Basic: What molecular targets and signaling pathways are primarily associated with Robinin's anti-cancer activity?

Answer: this compound primarily inhibits TLR2 and TLR4 receptors, modulating downstream pathways such as PI3K-AKT and NF-κB. Key methodologies to validate these targets include:

  • siRNA knockdown : Confirm pathway specificity by silencing TLR2/4 and observing rescue effects on cancer proliferation .
  • Western blotting : Quantify phosphorylation levels of AKT and NF-κB subunits (e.g., p65) in pancreatic cancer cell lines (e.g., PANC-1) treated with this compound .
  • Cytokine profiling : Use ELISA to measure IL-6, TNF-α, and COX-2 suppression in inflammatory macrophages, linking anti-inflammatory effects to TLR inhibition .

Basic: What standardized in vitro assays are recommended for evaluating this compound's anti-proliferative effects?

Answer:

  • MTT assay : Assess viability in cancer cell lines (e.g., MCF-7 breast cancer) with this compound concentrations ranging 10–100 μM, using DMSO as a vehicle control .
  • Colony formation assay : Validate long-term proliferative inhibition post-Robinin treatment (48–72 hrs) .
  • Flow cytometry : Measure apoptosis via Annexin V/PI staining and cell cycle arrest (e.g., G1 phase) .
    Note: Include positive controls (e.g., paclitaxel) and replicate experiments ≥3 times to ensure statistical rigor .

Advanced: How can researchers resolve contradictions in this compound's efficacy across cancer types (e.g., pancreatic vs. colon cancer)?

Answer: Contradictory results (e.g., strong anti-proliferative effects in pancreatic cancer vs. minimal impact on MDR1 in colon cancer ) require:

  • Model stratification : Compare TLR2/4 expression levels (qPCR/Western blot) across cancer cell lines to identify target-dependent responses.
  • Isogenic models : Engineer TLR2/4 knockout colon cancer cells to isolate this compound's mechanism .
  • Dose-response analysis : Test higher concentrations (up to 200 μM) to rule out potency limitations in resistant models .
  • Endpoint diversification : Combine proliferation assays with functional metrics like Rhodamine 123 uptake (for MDR1 activity) .

Advanced: What experimental strategies optimize this compound's bioavailability and pharmacokinetics in preclinical models?

Answer:

  • Nanoparticle encapsulation : Use liposomal or PEGylated carriers to enhance solubility and tissue penetration .
  • Pharmacokinetic (PK) profiling : Conduct LC-MS/MS analysis of this compound plasma levels in murine xenografts at intervals (0–24 hrs) to determine half-life and bioavailability .
  • Co-administration studies : Combine this compound with Methotrexate (as in adjuvant arthritis models) to assess synergistic effects and dose reduction .

Basic: What analytical techniques validate this compound's structural integrity and purity in experimental setups?

Answer:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Quantify this compound and its metabolites in cell lysates (e.g., MCF-7) with a detection limit of 0.1 ng/mL .
  • Nuclear Magnetic Resonance (NMR) : Confirm glycosidic bond integrity (e.g., kaempferol-O-robinoside) via ¹H/¹³C spectra .
  • High-performance liquid chromatography (HPLC) : Assess purity (>95%) using C18 reverse-phase columns and UV detection at 260 nm .

Advanced: How can researchers elucidate this compound's role in epithelial-mesenchymal transition (EMT) modulation?

Answer:

  • Immunofluorescence staining : Track E-cadherin (epithelial marker) and vimentin (mesenchymal marker) localization in this compound-treated pancreatic cancer cells .
  • RNA sequencing : Identify EMT-related genes (e.g., SNAIL, TWIST) downregulated post-treatment .
  • Co-culture systems : Study this compound's impact on cancer-stromal interactions using pancreatic stellate cells and cancer cell co-cultures .

Basic: What in vivo models are appropriate for studying this compound's anti-tumor effects?

Answer:

  • Xenograft models : Implant TLR2-expressing pancreatic cancer cells (e.g., PANC-1) into immunodeficient mice; administer this compound (10–50 mg/kg, i.p.) for 4 weeks .
  • Orthotopic models : Improve clinical relevance by injecting cells into the pancreas instead of subcutaneous sites .
  • Inflammation-driven models : Induce pancreatitis with cerulein and evaluate this compound's chemopreventive effects .

Advanced: How to address potential off-target effects of this compound in TLR-independent pathways?

Answer:

  • Kinase profiling screens : Use phosphoproteomics or PamGene arrays to identify unintended kinase inhibition (e.g., EGFR, MAPK) .
  • CRISPR-Cas9 validation : Generate TLR2/4 double-knockout cells to isolate TLR-independent phenotypes .
  • Dose-escalation toxicity studies : Monitor liver/kidney function biomarkers (ALT, creatinine) in murine models at high doses (>100 mg/kg) .

Methodological Rigor Note:

  • All experiments must include vehicle controls, blinding for outcome assessment, and power analysis for sample size determination .
  • Reproducibility requires detailed protocols for compound preparation (e.g., dissolution in DMSO/PBS) and storage conditions (−80°C, light-protected) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Robinin
Reactant of Route 2
Robinin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.